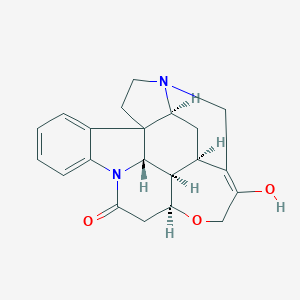![molecular formula C20H23ClN2O4 B236355 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. This compound has been found to be effective in targeting and inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide involves the targeting of a specific protein known as folate receptor alpha (FRα). FRα is overexpressed on the surface of many cancer cells, making it an attractive target for cancer therapy. This compound binds to FRα, which leads to the internalization and degradation of the receptor. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, this compound has been shown to induce antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). ADCC involves the binding of this compound to cancer cells, which then triggers the immune system to attack and destroy the cells. CDC involves the activation of the complement system, which also leads to the destruction of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is that it is a monoclonal antibody, which means that it can be produced in large quantities and with a high degree of purity. This makes it an attractive candidate for use in laboratory experiments. However, one limitation of this compound is that it is specific to FRα, which means that it may not be effective against all types of cancer cells. In addition, the use of monoclonal antibodies can be expensive, which may limit their use in some laboratory settings.
Orientations Futures
There are a number of future directions for the development of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide. One potential direction is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is the development of new monoclonal antibodies that target other proteins involved in cancer cell growth and proliferation. Finally, there is the potential to use this compound as a diagnostic tool for the detection of FRα-positive cancer cells.
Conclusion:
This compound is a promising monoclonal antibody that has been developed for the treatment of cancer. Its ability to target and inhibit the growth of cancer cells, as well as its favorable safety profile, make it an attractive candidate for further development. While there are limitations to its use in laboratory experiments, there are a number of future directions for the development of this compound that hold promise for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide involves the use of monoclonal antibody technology. Monoclonal antibodies are produced by fusing myeloma cells with B-cells that produce a specific antibody. The resulting hybridoma cells can be grown in culture to produce large quantities of the monoclonal antibody. In the case of this compound, the hybridoma cells were generated by immunizing mice with cancer cells. The resulting monoclonal antibody was then purified and tested for its ability to inhibit cancer cell growth.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to be effective in inhibiting the growth of a variety of cancer cell types, including breast, ovarian, and pancreatic cancer cells. In addition, this compound has been found to be well-tolerated in animal models, suggesting that it may have a favorable safety profile in humans.
Propriétés
Formule moléculaire |
C20H23ClN2O4 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C20H23ClN2O4/c1-14-11-16(3-5-17(14)21)27-13-20(24)22-18-12-15(25-2)4-6-19(18)23-7-9-26-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Clé InChI |
SQLQXWPRYXJAJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)